3-fluoro-N-(quinolin-4-ylmethyl)aniline
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Overview
Description
3-Fluoro-N-(quinolin-4-ylmethyl)aniline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(quinolin-4-ylmethyl)aniline typically involves the nucleophilic substitution of a fluorine atom into the quinoline ring. One common method is the reaction of 3-fluoroaniline with quinoline-4-carbaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale nucleophilic substitution reactions. These reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(quinolin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(quinolin-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(quinolin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes or receptors. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroquinoline: A simpler fluorinated quinoline derivative with similar biological activities.
4-Fluoroaniline: Another fluorinated aromatic amine with different applications in organic synthesis.
Quinoline-4-carbaldehyde: A precursor in the synthesis of 3-fluoro-N-(quinolin-4-ylmethyl)aniline.
Uniqueness
This compound is unique due to its specific substitution pattern, which combines the properties of both fluorinated anilines and quinolines. This combination results in enhanced biological activity and stability, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
3-fluoro-N-(quinolin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2/c17-13-4-3-5-14(10-13)19-11-12-8-9-18-16-7-2-1-6-15(12)16/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBREELNYCPPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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